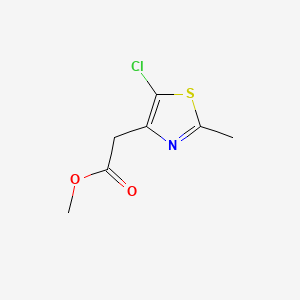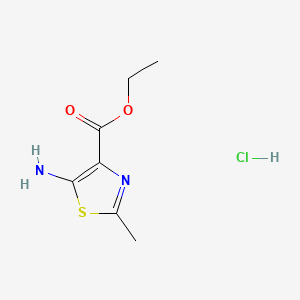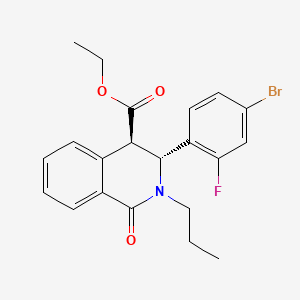
2-fluoro-5-(4-nitrophényl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is an organic compound with the molecular formula C14H10FNO4. It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a nitrophenyl group at the 5-position.
Applications De Recherche Scientifique
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is utilized in biological research to study the effects of fluorinated aromatic compounds on biological systems.
Mécanisme D'action
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been known to participate in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-5-(4-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-5-bromobenzoic acid is coupled with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with methanol to yield Methyl 2-fluoro-5-(4-nitrophenyl)benzoate .
Industrial Production Methods
Industrial production of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: 2-fluoro-5-(4-aminophenyl)benzoate.
Hydrolysis: 2-fluoro-5-(4-nitrophenyl)benzoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the nitrophenyl group, resulting in different chemical and biological properties.
Methyl 5-fluoro-2-nitrobenzoate: Similar but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is unique due to the specific positioning of the fluorine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of specialized pharmaceutical and material compounds .
Propriétés
IUPAC Name |
methyl 2-fluoro-5-(4-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGYKEZNKUHDRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742806 |
Source


|
| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-03-1 |
Source


|
| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)
![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)











